

# Physicochemical Characteristics of *cis*-Tranexamic acid-13C2,15N: A Technical Guide

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## Compound of Interest

Compound Name: *cis*-Tranexamic acid-13C2,15N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of ***cis*-Tranexamic acid-13C2,15N**, an isotopically labeled form of the antifibrinolytic agent, tranexamic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work. The inclusion of isotopic labels (<sup>13</sup>C and <sup>15</sup>N) makes it a crucial tool for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative assays.

## Core Physicochemical Data

The incorporation of stable isotopes is not expected to significantly alter the macroscopic physicochemical properties of a molecule. Therefore, where experimental data for the labeled compound is unavailable, data for the unlabeled *cis*-tranexamic acid is provided as a close approximation.

Property	Value	Reference
Chemical Formula	$C_6^{13}C_2H_{15}^{15}NO_2$	<a href="#">[1]</a>
Molecular Weight	160.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	160.11402329 Da	<a href="#">[2]</a>
IUPAC Name	(1s,4s)-4-((amino- <sup>15</sup> N)methyl- <sup>13</sup> C)cyclohexane-1-carboxylic- <sup>13</sup> C acid	<a href="#">[3]</a>
Synonyms	cis-4- (Aminomethyl)cyclohexanecar- boxylic Acid- <sup>13</sup> C <sub>2</sub> , <sup>15</sup> N, cis- AMCHA- <sup>13</sup> C <sub>2</sub> , <sup>15</sup> N	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	1292837-95-6	<a href="#">[3]</a>
Physical Form	White or almost white, crystalline powder (unlabeled)	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	236-238 °C (with decomposition) (for unlabeled cis-isomer)	<a href="#">[6]</a>
Solubility	Freely soluble in water and glacial acetic acid. Very slightly soluble in alcohol. Practically insoluble in most other organic solvents (for unlabeled tranexamic acid).	<a href="#">[5]</a>
Appearance	Neat	<a href="#">[1]</a>

## Experimental Protocols

The characterization of **cis-Tranexamic acid-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N** relies on a suite of analytical techniques to confirm its identity, purity, and the precise location of the isotopic labels.

## Identity and Isotopic Enrichment Confirmation

## 1. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and determine the level of isotopic enrichment.
- Methodology: High-resolution mass spectrometry (HRMS) is employed to distinguish the isotopically labeled compound from its unlabeled counterpart.<sup>[7]</sup> The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
  - For GC-MS analysis, derivatization of the amino acid is often necessary to increase its volatility.<sup>[8][9]</sup>
  - The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass should correspond to the calculated exact mass of **cis-Tranexamic acid-13C2,15N**.
  - The isotopic distribution pattern is analyzed to confirm the presence and enrichment of <sup>13</sup>C and <sup>15</sup>N isotopes.<sup>[7]</sup>

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and the position of the isotopic labels.
- Methodology: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are fundamental techniques.
  - <sup>13</sup>C NMR: The <sup>13</sup>C-labeled carbon atoms will exhibit significantly enhanced signals compared to the natural abundance <sup>13</sup>C signals, confirming their location within the molecule.
  - <sup>1</sup>H NMR: While not directly observing the <sup>15</sup>N, its presence can sometimes be inferred through coupling with adjacent protons, leading to splitting patterns that differ from the unlabeled compound.
  - The sample is dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O) and analyzed using a high-field NMR spectrometer. The chemical shifts, signal intensities, and coupling patterns are compared to a reference standard of unlabeled cis-tranexamic acid to verify the structure.

## Purity Assessment

### 1. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical and isomeric purity of the compound.
- Methodology: A validated HPLC method is used to separate the cis-isomer from the trans-isomer and any other impurities.
  - A suitable stationary phase (e.g., C18 column) and mobile phase are selected to achieve optimal separation.
  - Detection is typically performed using a UV detector or a mass spectrometer (LC-MS).
  - The purity is calculated based on the relative peak area of the main component compared to the total peak area of all components in the chromatogram.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization and confirmation of isotopically labeled cis-Tranexamic acid.

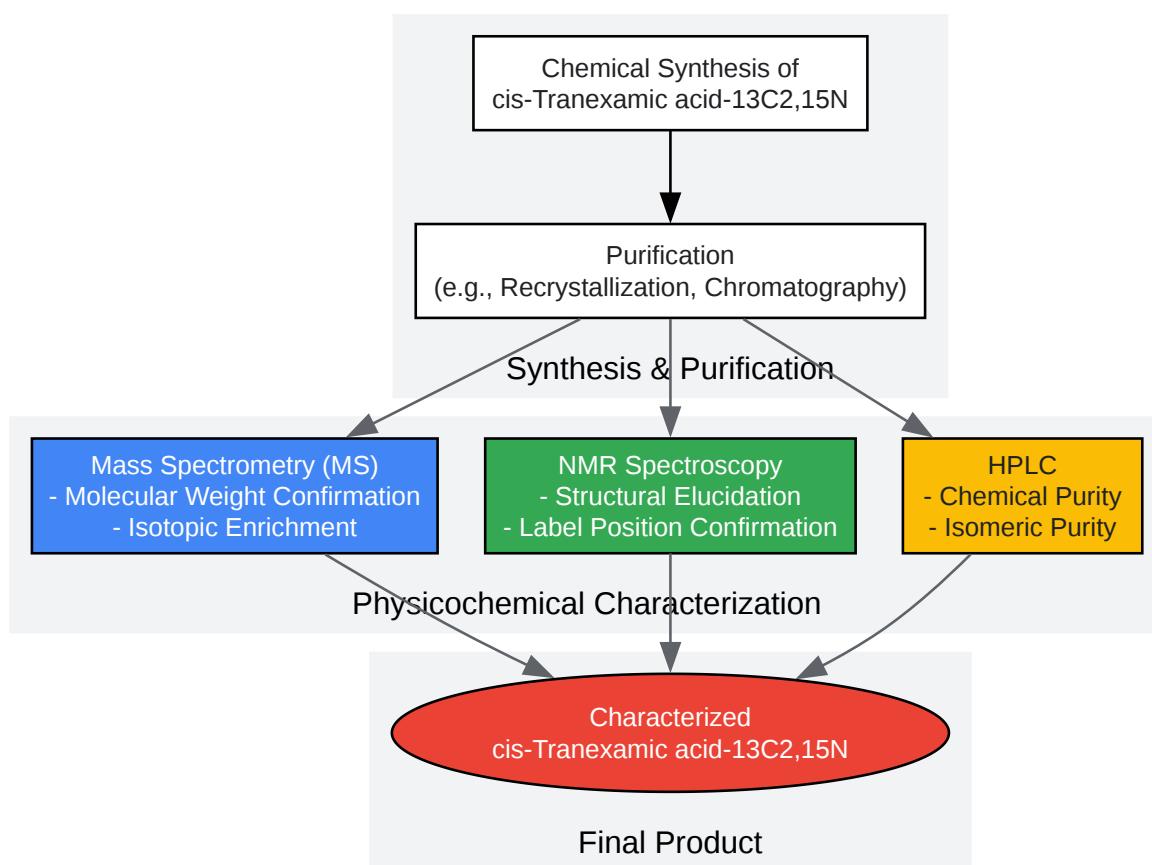


Diagram 1: Analytical Workflow for cis-Tranexamic acid-13C2,15N Characterization

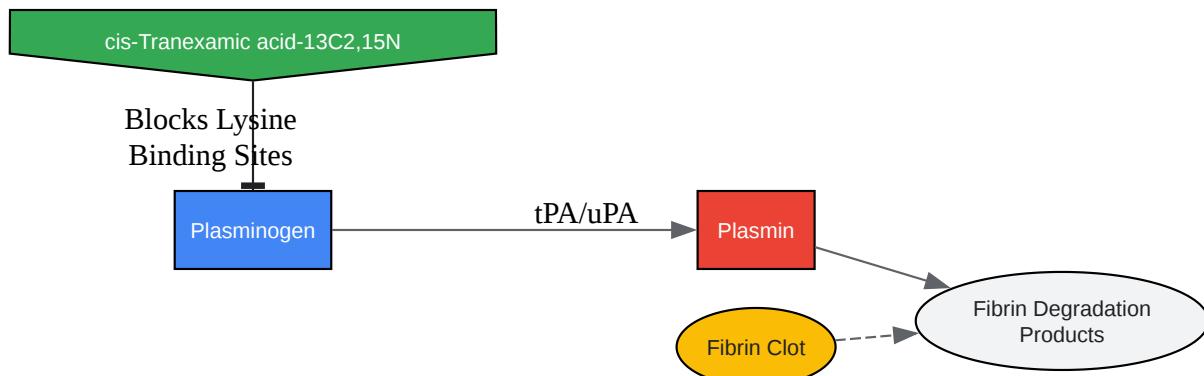
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Caption: Analytical workflow for the synthesis and characterization of **cis-Tranexamic acid-13C2,15N**.

## Biological Context and Signaling

Tranexamic acid functions as an antifibrinolytic agent by reversibly binding to the lysine-binding sites on plasminogen. This action prevents plasminogen from converting to plasmin, thereby inhibiting the degradation of fibrin clots. The isotopically labeled version of tranexamic acid is a valuable tool for studying these interactions and the broader physiological effects of the drug.

The following diagram illustrates the mechanism of action of tranexamic acid.

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Caption: Inhibition of fibrinolysis by tranexamic acid.

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